molecular formula C14H15N3O2 B2922765 N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1251683-69-8

N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No.: B2922765
CAS No.: 1251683-69-8
M. Wt: 257.293
InChI Key: RIFVMHWBMYKEHO-UHFFFAOYSA-N
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Description

N-Benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a synthetic organic compound featuring a benzyl group attached to an acetamide core, which is further substituted with a 4-methylpyrimidin-2-yloxy moiety. This structure combines aromatic and heterocyclic elements, making it a candidate for pharmaceutical and biochemical research.

Properties

IUPAC Name

N-benzyl-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-11-7-8-15-14(17-11)19-10-13(18)16-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFVMHWBMYKEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylpyrimidine-2-ol with a suitable acylating agent, such as chloroacetyl chloride, to form 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with benzylamine, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Common solvents used include dichloromethane and ethanol, while catalysts like triethylamine may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzylamine in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry: N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound may be investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzyl-2-(Substituted Phenoxy)acetamides

  • N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide (): Structural Difference: Replaces the pyrimidine ring with a chlorinated and methyl-substituted phenoxy group. Properties: Exhibits hydrogen bonding via N–H⋯O interactions in its crystal structure, enhancing stability. The dihedral angle between aromatic rings is 27.17°, influencing molecular conformation . Applications: Studied for protein-small molecule interactions, suggesting utility in structural biology .
  • N-Benzyl-2-(2,6-dichlorophenoxy)acetamide (): Structural Difference: Contains two chlorine atoms on the phenoxy ring, increasing electron-withdrawing effects. Properties: Higher melting points and altered solubility compared to the methylpyrimidine analog due to stronger intermolecular forces .

Pyrimidine and Pyridine Derivatives

  • N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide ():

    • Structural Difference : Substitutes pyrimidine with a bromopyridine ring.
    • Applications : Serves as an intermediate in synthesizing tirbanibulin, an anticancer agent . Bromine enhances molecular weight (321.17 g/mol) and reactivity .
  • 2-(4-Methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (): Structural Difference: Incorporates a sulfamoylphenyl group linked to the pyrimidine.

Coumarin-Based Analogs

  • N-Benzyl-2-((2-oxo-2H-chromen-7-yl)oxy)acetamide (5a) and N-Benzyl-2-((2-oxo-2H-chromen-6-yl)oxy)acetamide (5b) (): Structural Difference: Replace pyrimidine with coumarin (chromen-2-one) rings. Synthesis: Synthesized via amidation in DMA solvent, yielding 67% for both compounds.

Heterocyclic and Indole Derivatives

  • N-Benzyl-2-(4-chloro-1H-indol-1-yl)acetamide ():

    • Structural Difference : Features an indole ring instead of pyrimidine.
    • Properties : Molecular weight 298.77 g/mol; the indole moiety increases lipophilicity, affecting metabolic stability .
  • N-Benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (): Structural Difference: Contains a pyrimidoindole core with a sulfanyl group.

Key Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound Not explicitly provided Likely similar to analogs (e.g., C=O stretch ~1650–1700 cm⁻¹)
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide 293.76 N–H stretch at 3280 cm⁻¹; carbonyl at 1680 cm⁻¹
Coumarin derivative 5a/5b () 160–162 (5a) ¹H NMR (CDCl₃): δ 7.6–6.8 (aromatic H), 4.6 (OCH₂)

Biological Activity

N-benzyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, anticancer, and anti-inflammatory research. This article will explore the biological activity of this compound, summarizing key findings from diverse studies and presenting data in tables for clarity.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C12_{12}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 218.25 g/mol

The compound features a benzyl group attached to an acetamide moiety, with a pyrimidine derivative contributing to its biological properties.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antiviral properties. For instance, derivatives containing pyrimidine rings have shown effectiveness against various viruses by inhibiting viral replication processes. In particular:

  • In Vitro Studies : Concentrations ranging from 4 to 20 μg/mL demonstrated significant activity against the vaccinia virus in embryonic epidermis fibroblast cells .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through the inhibition of DNA topoisomerase II, a target for many anticancer drugs. Studies have shown that:

  • Topoisomerase Inhibition : Compounds with similar structural motifs were found to inhibit human DNA topoisomerase II effectively. The most active derivatives in related studies were noted to be more than twice as potent as established drugs like etoposide .

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties. Research has highlighted that:

  • Cytokine Inhibition : Certain analogs have been shown to suppress cytokine production, indicating a potential role in managing inflammatory diseases .

Case Studies

  • Antiviral Efficacy :
    • A study focused on the efficacy of various pyrimidine derivatives against viral infections found that modifications at the N-position significantly enhanced antiviral activity .
  • Anticancer Mechanisms :
    • In vitro assays demonstrated that compounds similar to this compound inhibited cell proliferation in cancer cell lines by inducing apoptosis via DNA damage pathways .
  • Inflammation Models :
    • In models of acute inflammation, compounds with a similar structure exhibited significant reductions in pro-inflammatory cytokines, suggesting their potential utility in treating inflammatory disorders .

Data Tables

Activity Type Assay Type IC50/EC50 Values (μM) Reference
AntiviralVaccinia virus assay4 - 20
AnticancerTopoisomerase II inhibition> 2-fold more potent than etoposide
Anti-inflammatoryCytokine production assaySignificant inhibition

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